Cas no 2379321-82-9 (4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene)

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene
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- インチ: 1S/C9H8BrF3O2/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13/h2-4H,5H2,1H3
- InChIKey: KFVYJWJEOFAVSW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)COC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 198
- XLogP3: 3.4
- トポロジー分子極性表面積: 18.5
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021QJK-500mg |
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |
2379321-82-9 | 95% | 500mg |
$290.00 | 2025-02-12 | |
Aaron | AR021QJK-1g |
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |
2379321-82-9 | 95% | 1g |
$386.00 | 2025-02-12 |
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneに関する追加情報
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene (CAS No. 2379321-82-9): A Comprehensive Overview
The compound 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene (CAS No. 2379321-82-9) is a specialized aromatic derivative gaining attention in pharmaceutical and agrochemical research. With its unique structural features, including a bromine substituent, a methoxymethyl group, and a trifluoromethoxy moiety, this molecule offers versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of small-molecule inhibitors and bioactive intermediates.
In recent years, the demand for fluorinated aromatic compounds like 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene has surged due to their enhanced metabolic stability and lipophilicity—key properties for optimizing drug candidates. The trifluoromethoxy group (-OCF3) is especially prized in medicinal chemistry, as it often improves bioavailability and target binding affinity. This aligns with current trends in precision medicine and fragment-based drug design, where researchers seek structurally diverse scaffolds.
From a synthetic perspective, the bromine atom at the 4-position enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), making this compound invaluable for constructing complex architectures. Laboratories focused on high-throughput screening or combinatorial chemistry frequently incorporate such intermediates to expand their molecular libraries. Notably, its stability under standard storage conditions (room temperature, inert atmosphere) adds to its practicality.
Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike some traditional halogenated solvents, 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene exhibits favorable environmental persistence profiles, aligning with the green chemistry movement. This characteristic resonates with industries prioritizing sustainable synthesis and reduced ecological footprints—a topic dominating forums like the American Chemical Society’s Green Chemistry Institute.
Analytical characterization of this compound typically involves NMR spectroscopy (particularly 19F-NMR for the -OCF3 group), mass spectrometry, and HPLC purity assays. These techniques ensure batch consistency, a critical factor for quality control in contract manufacturing organizations (CMOs). Suppliers often highlight its compatibility with automated synthesis platforms, addressing the growing automation trend in R&D.
Beyond pharmaceuticals, 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene finds niche applications in material science, such as designing liquid crystal precursors or organic electronic components. Its electron-withdrawing trifluoromethoxy group can modulate charge transport properties, making it relevant for OLED and photovoltaic research—areas experiencing exponential growth due to renewable energy investments.
For procurement specialists, understanding the compound’s supply chain dynamics is essential. While not classified as hazardous under most jurisdictions, proper handling (e.g., PPE for powder forms) and storage recommendations (desiccated, away from light) should be followed. Leading suppliers often provide technical datasheets and safety summaries compliant with REACH and other global standards.
In summary, CAS No. 2379321-82-9 represents a convergence of synthetic utility, regulatory compliance, and multidisciplinary applicability. Its role in advancing next-generation therapeutics and functional materials underscores its importance in modern chemistry. As industries increasingly prioritize molecular diversity and sustainable practices, compounds like this will remain pivotal in innovation pipelines.
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